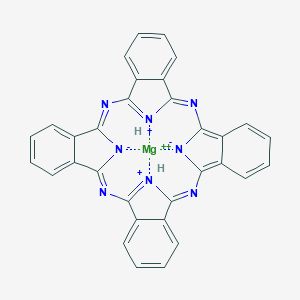

Phtalocyanine de magnésium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium phthalocyanine is a metal phthalocyanine compound that consists of a central magnesium ion chelated by a phthalocyanine macrocycle. This macrocycle is a highly conjugated, planar aromatic structure composed of four isoindole units connected by nitrogen atoms. The compound is known for its remarkable chemical, mechanical, and thermal stability, making it a valuable material in various scientific and industrial applications .

Applications De Recherche Scientifique

Magnesium phthalocyanine has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions due to its stability and electronic properties.

Biology: Employed in photodynamic therapy for cancer treatment as a photosensitizer.

Medicine: Investigated for its potential in drug delivery systems and as an imaging agent.

Industry: Utilized in the production of dyes, pigments, and organic electronic devices such as organic photovoltaics and organic light-emitting diodes .

Mécanisme D'action

Target of Action

Magnesium phthalocyanine (MgPc) is a complex that has been studied for its potential in various applications, including medical applications and fluorescence detection It’s known that mgpc can act as a catalyst to enhance the oxygen reduction reaction (orr) mechanism via direct four-electron reduction reaction .

Mode of Action

The mode of action of MgPc involves its interaction with its targets, leading to changes in their behavior or state. For instance, in the context of photocatalysis, MgPc is used to expand the absorption of a mesoporous graphite carbon nitride (mpg-C3N4) photocatalyst to wavelengths longer than those of the principal mpg-C3N4 . This interaction enhances the photocatalytic activity of the mpg-C3N4.

Biochemical Pathways

It’s known that mgpc can demetallate to metal-free ligands in acidic environments . This process involves an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .

Pharmacokinetics

It’s known that the water-soluble magnesium complexes were stable in a buffer with a physiological ph 74 while a time-dependent demetallation was observed in acidic pH .

Result of Action

The result of MgPc’s action depends on its application. In the context of photocatalysis, MgPc enhances the photocatalytic activity of the mpg-C3N4, leading to improved hydrogen evolution . In the context of ORR, MgPc acts as a catalyst to enhance the reaction .

Action Environment

The action of MgPc is influenced by environmental factors such as pH and the presence of other substances. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating lipophilic magnesium complexes into microemulsion or liposomes .

Analyse Biochimique

Biochemical Properties

Magnesium phthalocyanine plays a significant role in various biochemical reactions. It is involved in over 300 enzymatic reactions and interacts with more than 800 proteins . It serves as a cofactor for C’3 convertase and immunoglobulin synthesis . It also facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .

Cellular Effects

Magnesium phthalocyanine has profound effects on various types of cells and cellular processes. It is essential for optimal immune function and regulating inflammation . A deficiency in Magnesium phthalocyanine can lead to temporary or long-term immune dysfunction . It influences cell function by mediating cell cycle progression and impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Magnesium phthalocyanine is complex and multifaceted. It exerts its effects at the molecular level through various interactions. For instance, it facilitates the binding of substance P to lymphoblasts . It also plays a role in enzyme activation and inhibition . Changes in gene expression are also observed due to the influence of Magnesium phthalocyanine .

Metabolic Pathways

Magnesium phthalocyanine is involved in numerous metabolic pathways. It serves as a cofactor for many enzymes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of a magnesium salt. One common method involves heating phthalonitrile with magnesium chloride in a high-boiling solvent such as quinoline or dimethylformamide. The reaction typically requires temperatures around 200-250°C and can be catalyzed by ammonium molybdate .

Industrial Production Methods: In industrial settings, magnesium phthalocyanine is often produced using a similar cyclotetramerization process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through techniques such as column chromatography or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium phthalocyanine cation radicals.

Reduction: It can be reduced to form anionic species.

Substitution: The peripheral hydrogen atoms can be substituted with various functional groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chlorine and bromine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and aryl halides are employed under conditions such as reflux in organic solvents.

Major Products:

Oxidation: Magnesium phthalocyanine cation radicals.

Reduction: Anionic magnesium phthalocyanine species.

Substitution: Various substituted magnesium phthalocyanine derivatives.

Comparaison Avec Des Composés Similaires

- Zinc phthalocyanine

- Copper phthalocyanine

- Cobalt phthalocyanine

- Iron phthalocyanine

Propriétés

Numéro CAS |

1661-03-6 |

|---|---|

Formule moléculaire |

C32H16MgN8 |

Poids moléculaire |

536.8 g/mol |

Nom IUPAC |

magnesium;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clé InChI |

NIQREIWCURIAMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=[NH+]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=[NH+]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] |

SMILES isomérique |

C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2] |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Mg+2] |

Key on ui other cas no. |

1661-03-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

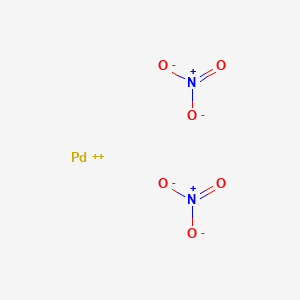

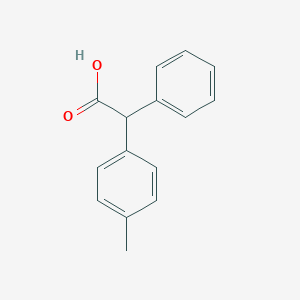

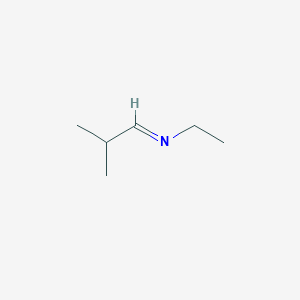

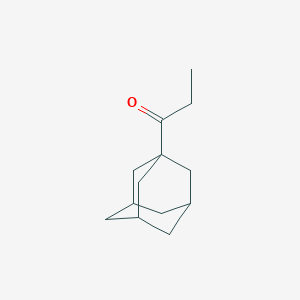

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Magnesium phthalocyanine has the molecular formula C32H16MgN8 and a molecular weight of 512.93 g/mol.

A: Magnesium phthalocyanine exhibits characteristic absorption bands in the UV-Vis region, notably the Q-band and the Soret band (B-band). [] These bands arise from π-π* transitions within the phthalocyanine macrocycle. [] Additionally, Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic vibrational modes of the molecule, providing information about its structure and bonding. []

A: Studies on thermally evaporated Magnesium phthalocyanine thin films show that both substrate temperature during deposition and post-deposition annealing significantly influence the film's morphology, crystallinity, and electrical properties. [, , ] Annealing at elevated temperatures generally enhances crystallinity and influences the charge carrier mobility within the film. [, , , ]

A: While Magnesium phthalocyanine is generally considered stable, studies indicate potential photodegradation under prolonged exposure to sunlight. [] This instability highlights the need for appropriate storage conditions and formulation strategies to ensure its long-term stability in various applications.

A: Magnesium phthalocyanine acts as a catalyst in the autoxidation of cumene by activating molecular oxygen. [] At lower temperatures (80 °C), the reaction rate is directly proportional to the catalyst concentration, indicating a mechanism involving the activation of molecular oxygen by the catalyst. [] At higher temperatures (100 °C), the reaction mechanism appears more complex, with the rate constant increasing with catalyst concentration but the initial rate remaining independent. [] This suggests a potential change in the rate-determining step or the involvement of different reaction pathways at higher temperatures. []

A: Yes, Magnesium phthalocyanine can function as a photosensitizer in photocatalytic reactions. For example, it has been successfully employed in the photocatalytic degradation of dye wastewater when coupled with titanium dioxide (TiO2). [] Moreover, Magnesium phthalocyanine deposited on mesoporous graphite carbon nitride (mpg-C3N4) facilitates photocatalytic hydrogen evolution from water even under irradiation with wavelengths exceeding 600 nm. []

A: Density functional theory (DFT) calculations have been used to predict the vibrational spectra and Raman scattering intensities of neutral Magnesium phthalocyanine (MgPc). [] This information aids in understanding the vibrational modes and their contribution to the molecule's spectroscopic properties. Moreover, DFT calculations have been employed to elucidate the molecular structures and electronic absorption properties of Magnesium phthalocyanine and its anion radical. [] These studies provide insights into the electronic structure and the impact of structural distortions on the molecule's optical behavior.

A: Yes, computational studies, including those employing functionals like M06-2x, ωB97XD, and B97D, have been conducted to investigate the potential energy curves and interactions within dimers of lithium phthalocyanine (LiPc), a related molecule to MgPc. [] These studies provide valuable insights into the dispersive and long-range interactions influencing the geometric structures of phthalocyanine dimers, which are relevant for understanding their aggregation behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

![1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B167623.png)